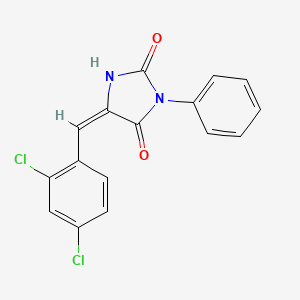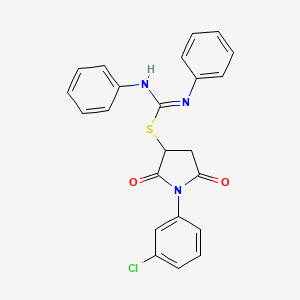
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate, also known as BDMP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of piperazine derivatives, which have been found to exhibit various biological activities. In
Applications De Recherche Scientifique
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has been studied for its potential applications in various fields of scientific research. One of the most promising areas is in the development of new drugs for the treatment of psychiatric disorders. This compound has been found to bind to serotonin receptors in the brain, which are involved in the regulation of mood and behavior. This binding activity has led to investigations into the potential use of this compound as a novel antidepressant or anxiolytic agent.
Mécanisme D'action
The mechanism of action of 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves its binding to serotonin receptors, particularly the 5-HT2A receptor subtype. This binding activity results in the modulation of various neurotransmitter systems in the brain, including dopamine and glutamate. This compound has also been found to increase the release of certain neuropeptides, such as oxytocin, which are involved in social behavior and emotional regulation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects in animal models. These effects include changes in brain activity, alterations in neurotransmitter levels, and modulation of behavioral responses. This compound has also been found to have anxiolytic and antidepressant-like effects in animal models, suggesting its potential as a therapeutic agent for psychiatric disorders.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate has several advantages for use in laboratory experiments. It is a highly pure and stable compound, which allows for consistent results across experiments. This compound is also relatively easy to synthesize, making it readily available for research purposes. However, one limitation of this compound is its potential for off-target effects, particularly at high doses. Careful dosing and monitoring are necessary to avoid confounding results in lab experiments.
Orientations Futures
There are several future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate. One area of interest is in the development of new drugs based on the structure of this compound. Modifications to the chemical structure may lead to compounds with improved therapeutic potential and reduced side effects. Another future direction is in the investigation of the long-term effects of this compound on brain function and behavior. Understanding the potential risks and benefits of this compound is essential for its safe and effective use in scientific research.
Méthodes De Synthèse
The synthesis method for 1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine oxalate involves the reaction between 1-(1,3-benzodioxol-5-ylmethyl)piperazine and 2-chlorobenzaldehyde in the presence of an acid catalyst. The resulting product is then treated with oxalic acid to form the oxalate salt of this compound. This method has been optimized for high yields and purity, making this compound an attractive compound for scientific research.
Propriétés
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-4-(2-chlorophenyl)piperazine;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN2O2.C2H2O4/c19-15-3-1-2-4-16(15)21-9-7-20(8-10-21)12-14-5-6-17-18(11-14)23-13-22-17;3-1(4)2(5)6/h1-6,11H,7-10,12-13H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEEGQSFOLIJEMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=CC=CC=C4Cl.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N,N'-bis(4-methylphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonamide](/img/structure/B5024064.png)

![2-chloro-N-[1-(4-morpholinylcarbonyl)-2-phenylvinyl]benzamide](/img/structure/B5024091.png)
![4-[3-(trifluoromethyl)phenyl]-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5024099.png)
![N-cyclohexyl-4-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethoxy]-3-methylbenzenesulfonamide](/img/structure/B5024101.png)
![5-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B5024118.png)
![1-[6-(cyclopentylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-N,N-diethyl-4-piperidinecarboxamide](/img/structure/B5024124.png)

![N-[1-(4-tert-butylphenyl)ethyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B5024139.png)
![4-({1-butyl-2-[(4-methylpentyl)sulfonyl]-1H-imidazol-5-yl}methyl)-1,4-diazepane-1-carbaldehyde](/img/structure/B5024143.png)


![2-(4-isopropylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5024165.png)